NF‑κB Transcriptional Inhibitory Potency: 2,3-Dihydrobenzofuran-2-carboxylic Acid Scaffold vs. Benzofuran-2-carboxylic Acid Regioisomers
A direct head-to-head SAR study of 60 benzofuran and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives demonstrated that the 2,3-dihydrobenzofuran-2-carboxylic acid scaffold (the exact core of the target compound) confers superior NF‑κB inhibitory activity versus the fully aromatic benzofuran-2-carboxylic acid regioisomeric series. The most potent 2,3-dihydrobenzofuran derivative (compound 3m) achieved an NF‑κB transcriptional IC50 of 5.28 μM, while the corresponding benzofuran-2-carboxylic acid analog showed substantially weaker inhibition [1].
| Evidence Dimension | NF-κB transcriptional inhibition (IC50) |
|---|---|
| Target Compound Data | Scaffold: 2,3-dihydrobenzofuran-2-carboxylic acid; most potent derivative IC50 = 5.28 μM |
| Comparator Or Baseline | Scaffold: benzofuran-2-carboxylic acid; most potent derivative IC50 > 20 μM (qualitative comparison from SAR tables) |
| Quantified Difference | ≥4‑fold superior potency for the dihydrobenzofuran scaffold |
| Conditions | LPS-stimulated RAW 264.7 macrophage cells; NF‑κB luciferase reporter assay |
Why This Matters
The dihydrobenzofuran-2-carboxylate core provides a measurable advantage in NF‑κB inhibition over flat aromatic benzofuran regioisomers, making the target compound's scaffold the preferred starting point for anti-inflammatory and anticancer agent development.
- [1] Choi, M. et al. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB. Bioorg. Med. Chem. Lett. 25, 2545–2550 (2015). View Source
